2-nitro-2-(phenylsulfonyl)acetaldehyde O-methyloxime
Overview
Description
2-nitro-2-(phenylsulfonyl)acetaldehyde O-methyloxime is an organic compound with the molecular formula C9H10N2O5S It is characterized by the presence of a nitro group, a phenylsulfonyl group, and an O-methyloxime group attached to an acetaldehyde backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-2-(phenylsulfonyl)acetaldehyde O-methyloxime typically involves the following steps:
Oximation: The formation of the O-methyloxime group is carried out by reacting the nitro-substituted intermediate with methoxyamine under controlled conditions.
The reaction conditions for these steps often involve the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and oximation processes, utilizing continuous flow reactors and automated systems to optimize reaction efficiency and product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-nitro-2-(phenylsulfonyl)acetaldehyde O-methyloxime can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine or other reduced forms.
Substitution: The phenylsulfonyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield nitroso derivatives, while reduction can produce amines
Scientific Research Applications
2-nitro-2-(phenylsulfonyl)acetaldehyde O-methyloxime has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-nitro-2-(phenylsulfonyl)acetaldehyde O-methyloxime involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the phenylsulfonyl and O-methyloxime groups can interact with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-2-(phenylsulfonyl)acetaldehyde
- 2-nitro-2-(phenylsulfonyl)ethanone
- 2-nitro-2-(phenylsulfonyl)propionaldehyde
Uniqueness
2-nitro-2-(phenylsulfonyl)acetaldehyde O-methyloxime is unique due to the presence of the O-methyloxime group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool for various applications in scientific research.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-N-methoxy-2-nitroethanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5S/c1-16-10-7-9(11(12)13)17(14,15)8-5-3-2-4-6-8/h2-7,9H,1H3/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLRCVURCBLCCY-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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